molecular formula C14H10ClFO2 B6404056 2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid CAS No. 1261946-71-7

2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6404056
CAS No.: 1261946-71-7
M. Wt: 264.68 g/mol
InChI Key: YISHAILZSZSIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, followed by the introduction of the methyl group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the benzoic acid moiety.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylacetic acid
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole

Uniqueness

2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid is unique due to its specific combination of substituents on the phenyl ring and the presence of a methyl group on the benzoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISHAILZSZSIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690500
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-71-7
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.